molecular formula C21H19N3O4 B2460044 methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate CAS No. 1291855-35-0

methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B2460044
CAS No.: 1291855-35-0
M. Wt: 377.4
InChI Key: WIGWAYKHSOCGSL-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic small molecule featuring a pyridazinone core substituted with a 4-methylphenyl group at the 3-position. The pyridazinone ring is conjugated to a benzoate ester via an acetamido linker.

Properties

IUPAC Name

methyl 2-[[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)17-11-12-20(26)24(23-17)13-19(25)22-18-6-4-3-5-16(18)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGWAYKHSOCGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Methylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Esterification: The benzoate ester is formed through esterification reactions, typically using methanol and an acid catalyst.

    Final Coupling: The final step involves coupling the pyridazinone derivative with the benzoate ester under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains:

  • Pyridazinone core : A six-membered ring with two nitrogen atoms and a ketone group.

  • Acetylamino group : A reactive site for nucleophilic or basic conditions.

  • Methylphenyl substituent : A lipophilic group enhancing stability but limiting reactivity at the phenyl ring.

  • Benzoate ester : Labile to hydrolysis under acidic or basic conditions.

Hydrolysis

  • Mechanism : The benzoate ester undergoes hydrolysis to form a carboxylic acid, particularly under basic conditions.

  • Reagents/Conditions :

    • Base : Lithium hydroxide monohydrate in methanol/water mixtures .

    • Acid : HCl in aqueous solutions (commonly used in workup steps).

  • Product : The acid form of the benzoate ester (e.g., 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoic acid).

  • Citation : Hydrolysis steps are well-documented in analogous pyridazinone derivatives .

Oxidation

  • Mechanism : The pyridazinone ketone group or acetylamino moiety may undergo oxidation, though stability depends on substituents.

  • Reagents/Conditions :

    • Oxidizing agents : Potassium permanganate (for ketone oxidation) or hydrogen peroxide (for amide oxidation).

    • Solvent : Aqueous or organic solvents (e.g., dichloromethane).

  • Product : Oxidized derivatives (e.g., N-oxides or carbonyl compounds).

  • Citation : Oxidation reactions are typical for amide-containing pyridazinones.

Substitution Reactions

  • Mechanism : Electrophilic aromatic substitution at the methylphenyl ring or nucleophilic substitution at the acetylamino group.

  • Reagents/Conditions :

    • Electrophiles : Nitric acid (for nitration) or bromine (for bromination).

    • Nucleophiles : Amine bases (for acetylamino group substitution).

  • Product : Substituted derivatives (e.g., nitro- or bromo-methylphenyl analogs).

  • Citation : Substitution patterns are observed in related pyridazinone-benzoate systems.

Reduction

  • Mechanism : Reduction of the pyridazinone ketone to a dihydropyridazine ring.

  • Reagents/Conditions :

    • Reductants : Sodium borohydride or lithium aluminum hydride.

  • Product : Reduced pyridazine derivatives.

  • Citation : Reduction of ketones is a common step in pyridazinone syntheses .

Reaction Comparison Table

Reaction Type Reagents Conditions Key Product Citation
HydrolysisLiOH·H₂O/methanol/waterRoom temperature, 2 hoursBenzoic acid derivative
OxidationKMnO₄/H₂O₂Aqueous or organic solventsOxidized amide/ketone derivatives
SubstitutionHNO₃/Br₂Electrophilic conditionsNitro/bromo-substituted methylphenyl derivatives
ReductionNaBH₄/LiAlH₄Protic solventsDihydropyridazine derivatives

Analytical Techniques for Reaction Monitoring

  • TLC/HPLC : Used to track reaction progress and purity .

  • NMR : Confirms structural changes (e.g., hydrolysis of esters to acids).

  • Mass Spectrometry : Identifies molecular weight shifts post-reaction.

Relevance to Medicinal Chemistry

The compound’s reactivity profile aligns with strategies for optimizing pharmacokinetics:

  • Hydrolysis : Converts esters to acids, altering solubility and bioavailability.

  • Oxidation/Reduction : Modulates electronic properties for target binding.

  • Substitution : Introduces functional groups for enhanced affinity or selectivity.

Scientific Research Applications

Biological Activities

Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate exhibits various biological activities, including:

  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, such as breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, likely due to its ability to inhibit pro-inflammatory cytokines.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes like acetylcholinesterase and α-glucosidase, which are relevant in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus.

Case Study 1: Anticancer Activity

A study involving this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory properties in a murine model of acute inflammation. Results indicated a marked reduction in edema and pro-inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on heterocyclic cores, substituent patterns, and functional groups. Below is a detailed analysis using evidence from diverse sources:

Pyridazinone Derivatives
  • 6-(2-Methoxyphenyl)pyridazin-3(2H)-one (InterBioScreen Ltd.): This compound shares the pyridazinone core but lacks the acetamido-benzoate moiety. Instead, it has a 2-methoxyphenyl substituent at the 6-position.
  • 2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (InterBioScreen Ltd.): Structurally closer to the target compound, this analog features a 4-methoxyphenyl group on the pyridazinone ring and an acetic acid linker. The carboxylic acid group (vs. methyl ester) increases hydrophilicity, which may influence pharmacokinetics .
Pyridazine- and Isoxazole-Containing Analogs

Ethyl benzoate derivatives from Molecules (2011) provide additional comparisons:

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Replaces the pyridazinone with a pyridazine ring and uses a phenethylamino linker. Pyridazine lacks the ketone oxygen of pyridazinone, reducing hydrogen-bonding capacity .
  • I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate): Substitutes pyridazinone with a methylisoxazole group.
Structural and Functional Group Analysis
Compound Core Heterocycle Key Substituents Functional Groups
Target Compound Pyridazinone 4-Methylphenyl, acetamido-benzoate Methyl ester, ketone, amide
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone 4-Methoxyphenyl Carboxylic acid
I-6230 Pyridazine Pyridazin-3-yl, phenethylamino Ethyl ester, amine
I-6273 Isoxazole Methylisoxazol-5-yl, phenethylamino Ethyl ester, amine

Key Observations :

Electron Effects : 4-Methylphenyl (target) is electron-neutral, whereas 4-methoxyphenyl (InterBioScreen) is electron-rich, impacting π-π stacking or charge interactions .

Linker Flexibility: The acetamido group in the target compound offers conformational flexibility compared to the rigid phenethylamino linkers in I-6230/I-6273 .

Ester vs. Acid : Methyl/ethyl esters (target, I-6230) may act as prodrugs, whereas carboxylic acids (InterBioScreen) are more bioactive but less cell-permeable .

Research Implications

  • The pyridazinone core’s ketone could enhance binding to serine/threonine kinases compared to pyridazine or isoxazole analogs.
  • Substituent optimization (e.g., methyl vs. methoxy) may balance lipophilicity and solubility for drug development.

Biological Activity

Methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of approximately 272.299 g/mol. The compound features a complex structure that includes a pyridazine ring, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage .
  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibition of BChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Anti-inflammatory Effects : this compound has been shown to reduce levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, indicating its potential use in treating inflammatory conditions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotective Effects : In an experimental setup involving neuronal cell lines, this compound demonstrated protective effects against neurotoxicity induced by oxidative stress. The study reported a significant reduction in cell death rates compared to untreated controls (p ≤ 0.01) .
  • Inhibition of Butyrylcholinesterase : A study focused on the inhibition properties of various derivatives found that this compound exhibited an IC50 value indicative of moderate inhibition against BChE, suggesting its potential application in Alzheimer's disease therapy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activities associated with this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Ethyl 2-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)acetateC14H14N2O3Ethyl instead of methylPotential anti-inflammatory effects
Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoateC15H16ClN2O3Chlorine substitution enhances reactivitySimilar pharmacological profile expected
Methyl 2-methyl-3-(4-methylphenyl)propanoateC15H18N2O3Lacks pyridazine ringLess biological activity compared to pyridazine derivatives

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